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Compound Name:
3-[(3-

Fluorobenzyl)oxy]benzaldehyde

CAS No.: 590353-54-1

Cat. No.: B1268639

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-[(3-Fluorobenzyl)oxy]benzaldehyde, with the IUPAC name 3-[(3-

fluorophenyl)methoxy]benzaldehyde, is a substituted aromatic aldehyde of increasing interest

within the pharmaceutical landscape.[1][2] Its significance is primarily linked to its role as a

process-related impurity in the synthesis of Safinamide, a drug used for the treatment of

Parkinson's disease.[2] The presence of such impurities, even in trace amounts, necessitates

rigorous analytical characterization and control to ensure the safety and efficacy of the final

active pharmaceutical ingredient (API). This guide provides a detailed overview of the chemical

and physical properties, a robust synthesis protocol, analytical characterization, and its specific

context as a pharmaceutical impurity.

Chemical Identity and Physicochemical Properties
A precise understanding of the chemical identity and physical properties of 3-[(3-
Fluorobenzyl)oxy]benzaldehyde is fundamental for its synthesis, purification, and analytical

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1268639#bc-rfq
https://www.benchchem.com/product/b1268639/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-3-3-fluorobenzyl-oxy-benzaldehyde
https://eureka.patsnap.com/patent-CN112299967A
https://misuse.ncbi.nlm.nih.gov/error/abuse.shtml?orig_args=/compound/3-_3-Fluorobenzyl_oxy_benzaldehyde&orig_host=pubchem.ncbi.nlm.nih.gov
https://misuse.ncbi.nlm.nih.gov/error/abuse.shtml?orig_args=/compound/3-_3-Fluorobenzyl_oxy_benzaldehyde&orig_host=pubchem.ncbi.nlm.nih.gov
https://www.benchchem.com/product/b1268639/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-3-3-fluorobenzyl-oxy-benzaldehyde
https://www.benchchem.com/product/b1268639/docs?utm_src=pdf-body#a-comprehensive-technical-guide-to-3-3-fluorobenzyl-oxy-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


detection.

Identifier Value Source

IUPAC Name

3-[(3-

fluorophenyl)methoxy]benzald

ehyde

[1][2]

CAS Number 590353-54-1 [1][2]

Molecular Formula C₁₄H₁₁FO₂ [1][2]

Molecular Weight 230.23 g/mol [1][2]

Canonical SMILES
C1=CC(=CC(=C1)F)COC2=C

C=CC(=C2)C=O
[1][2]

Physical State Solid (Predicted)

Melting Point

Not experimentally determined

for the 3-isomer. The related 4-

isomer has a melting point of

46.0 to 50.0 °C.

Boiling Point

Not experimentally determined

for the 3-isomer. The related 4-

isomer has a boiling point of

265°C at 3 mmHg.

[3]

Solubility

Predicted to be soluble in

methanol and other organic

solvents like DMSO.

[4]

Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely adopted method for the synthesis of 3-[(3-
Fluorobenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This reaction involves the

nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 3-

hydroxybenzaldehyde attacks the benzylic carbon of 3-fluorobenzyl halide.
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Causality of Experimental Choices
The Williamson ether synthesis is a robust and versatile method for preparing ethers.[5] The

choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as

it effectively solvates the cation of the base, leaving the alkoxide anion more nucleophilic and

thus accelerating the rate of the Sₙ2 reaction. Potassium carbonate is a commonly used weak

base that is sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde to

form the reactive phenoxide. The reaction is typically heated to ensure a reasonable reaction

rate.

Detailed Step-by-Step Methodology
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-

dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

Addition of Alkylating Agent: To the resulting suspension, add 3-fluorobenzyl bromide (1.1

equivalents) dropwise at room temperature.

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the

reaction progress by thin-layer chromatography (TLC).

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it

into ice-cold water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

(3 x 50 mL).

Washing: Combine the organic layers and wash with water and then with brine to remove

any remaining DMF and inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of hexane and ethyl acetate as the eluent to yield pure 3-[(3-
Fluorobenzyl)oxy]benzaldehyde.
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Caption: Williamson Ether Synthesis Workflow.

Role as a Pharmaceutical Impurity in Safinamide
Synthesis
3-[(3-Fluorobenzyl)oxy]benzaldehyde is identified as a potential impurity in the synthesis of

Safinamide.[2] Safinamide's chemical structure features a 4-((3-fluorobenzyl)oxy)benzylamino

moiety. The presence of the 3-isomer as an impurity can arise from isomeric impurities in the

starting materials, specifically the use of a mixture of 3- and 4-hydroxybenzaldehyde, or

through side reactions. The structural similarity between the intended intermediate and this

impurity makes its detection and control a critical aspect of quality assurance in the

manufacturing of Safinamide.[6][7]
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Caption: Impurity Relationship in Safinamide Synthesis.

Analytical Characterization: Spectroscopic Profile
While specific experimental spectra for 3-[(3-Fluorobenzyl)oxy]benzaldehyde are not readily

available in the public domain, its spectroscopic characteristics can be reliably predicted based

on its structure and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aromatic protons of both benzene rings, the benzylic protons, and the aldehydic

proton. The aldehydic proton should appear as a singlet at approximately 9.9-10.1 ppm. The

benzylic protons will be a singlet around 5.1-5.3 ppm. The aromatic protons will exhibit

complex splitting patterns in the range of 7.0-7.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the aldehydic

carbonyl carbon around 192 ppm. The benzylic carbon signal is expected around 70 ppm.

The aromatic carbons will resonate in the region of 110-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl

(C=O) stretching vibration of the aldehyde group at approximately 1700 cm⁻¹.[8] Aromatic C-
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H stretching vibrations will be observed above 3000 cm⁻¹, and C-O-C stretching of the ether

linkage will appear in the 1250-1050 cm⁻¹ region.

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show the

molecular ion peak (M⁺) at m/z 230. Key fragmentation patterns would likely involve the loss

of the aldehyde group and cleavage of the benzylic ether bond.

Safety and Handling
As a benzaldehyde derivative, 3-[(3-Fluorobenzyl)oxy]benzaldehyde should be handled with

appropriate safety precautions.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Conclusion
3-[(3-Fluorobenzyl)oxy]benzaldehyde is a compound of significant relevance in the field of

pharmaceutical sciences, primarily due to its status as a potential impurity in the synthesis of

Safinamide. A thorough understanding of its chemical properties, synthesis, and analytical

characterization is essential for drug development professionals to ensure the purity and safety

of the final drug product. The information and protocols provided in this guide serve as a

comprehensive resource for researchers and scientists working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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